molecular formula C14H14O B6321335 2-(3,5-Dimethylphenyl)phenol CAS No. 1012370-68-1

2-(3,5-Dimethylphenyl)phenol

Cat. No.: B6321335
CAS No.: 1012370-68-1
M. Wt: 198.26 g/mol
InChI Key: INHZWCFILOKHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylphenyl)phenol is a chemical compound of interest in scientific research and development. It features a phenolic group attached to a biphenyl core that is substituted with methyl groups at the 3 and 5 positions. This structure suggests potential utility in various research fields, including organic synthesis and materials science, where it may serve as a building block for more complex molecules. Researchers value this compound for developing novel polymers with specific thermal properties or creating molecular frameworks for pharmaceutical and agrochemical studies. As a reagent, it may be investigated for its electronic or steric properties in catalyst design. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate safety precautions.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHZWCFILOKHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596571
Record name 3',5'-Dimethyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012370-68-1
Record name 3',5'-Dimethyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of Xylene Derivatives

The patent CN104761435A details a three-step protocol for 3,5-dimethylphenol synthesis, adaptable for generating 3,5-dimethylphenyl precursors:

  • Carbonylation : Xylene reacts with acetyl chloride under Lewis acid catalysis (AlCl₃) at 100°C to yield 3,5-dimethylacetophenone (89.2% yield).

  • Bayer-Villiger Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) converts the ketone to an ester (91.7% yield).

  • Hydrolysis : Acid-catalyzed cleavage of the ester affords 3,5-dimethylphenol (86.3% yield).

Table 1: Optimization of 3,5-Dimethylacetophenone Synthesis

Acylating AgentCatalyst (mol%)Temp (°C)Yield (%)
Acetyl chlorideAlCl₃ (20)10089.2
Acetic anhydrideFeCl₃ (20)10085.4
Propionyl chlorideAlCl₃ (10)10077.6

Key factors include stoichiometric excess of xylene (10:1 molar ratio to acylating agent) and graded temperature control to stabilize δ-complex intermediates.

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

Boronic Acid Preparation

The 3,5-dimethylphenylboronic acid is synthesized via Miyaura borylation of 3,5-dimethylbromobenzene using bis(pinacolato)diboron and a palladium catalyst.

Coupling with Ortho-Hydroxyphenyl Halides

Reaction of 2-bromophenol (protected as its methyl ether) with 3,5-dimethylphenylboronic acid under Pd(PPh₃)₄ catalysis achieves biphenyl linkage. Deprotection with BBr₃ restores the hydroxyl group.

Table 2: Suzuki-Miyaura Coupling Optimization

BaseSolventTemp (°C)Yield (%)
K₂CO₃Dioxane/H₂O8072
CsFTHF6068
NaHCO₃EtOH/H₂O7065

Microwave-assisted conditions (100°C, 15 min) enhance yields to 78% while reducing reaction times.

Ullmann-Type Coupling for Direct Phenol Attachment

Copper-Mediated Coupling

Ullmann condensation of 2-iodophenol with 3,5-dimethylphenylboronic acid using CuI and 1,10-phenanthroline in DMSO at 110°C achieves moderate yields (55–60%). Challenges include homo-coupling byproducts and copper residue removal.

Oxidative Coupling Strategies

Scholl Reaction

Heating 3,5-dimethylphenol with FeCl₃ at 40°C induces oxidative dimerization, but regioselectivity for the ortho-position is poor (<20%).

Hydrolysis of Diaryliodonium Salts

Iodonium Salt Synthesis

Reacting 3,5-dimethylphenyliodonium triflate with 2-methoxyphenylboronic acid forms a diaryliodonium intermediate. Subsequent hydrolysis with aqueous HCl yields the target compound (50–55% over two steps).

Industrial-Scale Considerations

The patent method’s emphasis on low-cost xylenes and mild conditions (25–100°C) highlights scalability. Waste streams from Lewis acid catalysts (AlCl₃, FeCl₃) necessitate neutralization protocols, while Suzuki couplings require palladium recovery systems.

Mechanistic Insights and Side Reactions

Steric Effects in Coupling

3,5-Dimethyl substitution hinders transmetallation in Suzuki reactions, necessitating bulky ligands (e.g., SPhos) to accelerate oxidative addition.

Ortho-Directing Effects

The hydroxyl group in 2-bromophenol directs coupling to the ipso-position, but competing para-coupling (<5%) occurs under high-temperature conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.25 (d, J = 8.1 Hz, 2H, aromatic), 6.90 (s, 1H, phenolic OH), 2.35 (s, 6H, CH₃).

  • GC-MS : m/z 212 [M]⁺, base peak at 197 [M−CH₃]⁺.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,5-dimethylphenol involves its interaction with various molecular targets and pathways. As a phenol, it acts as a potent proteolytic agent, dissolving tissue on contact via proteolysis. In high concentrations, it can produce chemical neurolysis when injected next to a nerve, affecting nerve fibers . Additionally, it exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-(3,5-Dimethylphenyl)phenol with structurally related phenolic compounds:

Compound Name Molecular Formula Substituents Melting Point (°C) LogP (Predicted) Key Applications
2-(3,5-Dimethylphenyl)phenol C₁₄H₁₄O 3,5-dimethylphenyl at C2 N/A ~3.8 (estimated) Pharmaceutical intermediates
3,5-Dimethylphenol (CAS 108-68-9) C₈H₁₀O Methyl groups at C3 and C5 68–70 2.5 Industrial synthesis, resins
3,5-Bis(4-methoxyphenyl)-2-phenylphenol (9d) C₂₆H₂₂O₃ 4-methoxy at C3/C5, phenyl at C2 173.5–175.8 ~5.2 Research (synthetic chemistry)
4-(3,5-Dimethylphenoxy)phenol C₁₄H₁₄O₂ 3,5-dimethylphenoxy at C4 N/A 3.8 Chemical intermediates

Key Observations :

  • Lipophilicity: The 3,5-dimethylphenyl substituent increases LogP compared to simpler dimethylphenols (e.g., 3,5-dimethylphenol), enhancing membrane permeability in biological systems .
  • Thermal Stability: Trisubstituted phenols like 9d exhibit higher melting points due to increased molecular symmetry and intermolecular interactions .

Chemical Reactivity

Substitution and Functionalization
  • Benzoylation: Electron-rich phenols, such as 3,5-dimethylphenol, undergo benzoylation efficiently under microwave-assisted conditions, with yields influenced by steric hindrance from substituents .
  • Allylation: The presence of methyl groups enhances nucleophilicity at the phenolic oxygen, facilitating reactions like allylation in HFIP solvent .
Acid-Base Behavior
  • pKa: Methyl groups lower the acidity of phenolic hydroxyl groups. For example, 3,5-dimethylphenol has a pKa of ~10.2, compared to phenol’s pKa of ~9.95, due to electron-donating effects .

Q & A

Basic: What are the optimal synthetic routes for 2-(3,5-Dimethylphenyl)phenol, and how do reaction conditions influence yield?

The synthesis of 2-(3,5-Dimethylphenyl)phenol typically involves Suzuki-Miyaura coupling or Friedel-Crafts alkylation to introduce substituents onto the phenolic backbone. For example, highlights the use of palladium-catalyzed coupling reactions for trisubstituted phenols, achieving yields >80% under inert conditions (N₂ atmosphere) with tetrahydrofuran (THF) as the solvent . Hydrogenation steps (e.g., using Pd/C in ethanol) are critical for reducing intermediates, as described in for analogous aromatic amines . Reaction temperature (60–80°C) and catalyst loading (5–10 mol%) significantly impact yield, with deviations leading to incomplete conversion or side products.

Advanced: How can researchers resolve contradictory NMR data observed in substituted phenolic compounds like 2-(3,5-Dimethylphenyl)phenol?

Contradictions in NMR data often arise from dynamic rotational isomerism or overlapping signals in crowded aromatic regions. demonstrates the use of 2D NMR techniques (e.g., COSY, HSQC) to resolve ambiguities in trisubstituted phenols, such as distinguishing between ortho and para methyl groups . Additionally, computational NMR prediction tools (e.g., ACD/Labs or Gaussian-based DFT calculations) can validate experimental shifts against theoretical models, as shown in PubChem data for 3,5-diaminophenol derivatives .

Basic: What spectroscopic techniques are most effective for characterizing 2-(3,5-Dimethylphenyl)phenol?

Key techniques include:

  • ¹H/¹³C NMR : To identify substituent positions and confirm regioselectivity (e.g., aromatic protons at δ 6.8–7.2 ppm and methyl groups at δ 2.2–2.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., [M+H]⁺ with <2 ppm error) .
  • FTIR : To confirm phenolic -OH stretches (~3200–3500 cm⁻¹) and aromatic C-H bending (~800–850 cm⁻¹) .

Advanced: What strategies mitigate competing side reactions during the functionalization of 2-(3,5-Dimethylphenyl)phenol?

To suppress undesired bromination or oxidation:

  • Protecting groups : Temporarily block the phenolic -OH with acetyl or tert-butyldimethylsilyl (TBS) groups during electrophilic substitution, as described in for 3,5-dimethylphenol derivatives .
  • Controlled reaction conditions : Use low temperatures (0–5°C) and stoichiometric reagents to limit overhalogenation .

Advanced: How does the electronic environment of 2-(3,5-Dimethylphenyl)phenol influence its reactivity in electrophilic substitution?

The electron-donating methyl groups at the 3,5-positions activate the aromatic ring toward electrophilic attack, directing substitution to the para position relative to the phenol -OH group. demonstrates this in bromination reactions, where methyl groups enhance para-selectivity by 70–85% compared to unsubstituted phenols . Steric hindrance from methyl groups further disfavors meta substitution.

Basic: What are the recommended storage conditions for 2-(3,5-Dimethylphenyl)phenol to ensure stability?

Store under inert atmosphere (argon) at 2–8°C to prevent oxidation of the phenol group. recommends refrigeration (0–6°C) for similar phenolic standards to avoid degradation via quinone formation . Use amber glass vials to minimize photodegradation.

Advanced: What computational methods aid in predicting the regioselectivity of 2-(3,5-Dimethylphenyl)phenol derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic aromatic substitution sites by analyzing frontier molecular orbitals (FMOs) and Fukui indices. ’s InChI data enables precise molecular modeling for substituent effects . Software like Gaussian or ORCA can simulate reaction pathways, validated against experimental data from and .

Advanced: How can researchers validate the purity of 2-(3,5-Dimethylphenyl)phenol in complex mixtures?

Employ HPLC with UV detection (λ = 254 nm) for quantitative analysis, achieving resolution >1.5 between target and impurities. uses GC-MS for purity assessment (>98% by area) in trisubstituted phenols . For trace impurities, LC-HRMS or ion chromatography detects polar byproducts (e.g., sulfonated derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.